

5-Bromo-3-iodo-4-azaindole CAS number and characterization

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Compound of Interest

Compound Name: 5-Bromo-3-iodo-4-azaindole

Cat. No.: B1525301

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An In-depth Technical Guide to 5-Bromo-3-iodo-4-azaindole

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of **5-Bromo-3-iodo-4-azaindole**, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a proposed synthetic route starting from the commercially available 5-Bromo-4-azaindole. It further details a plausible experimental protocol for its synthesis and provides predicted characterization data based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and utilization of polysubstituted 4-azaindole scaffolds.

Introduction

Azaindoles, bioisosteres of indoles, are a privileged scaffold in medicinal chemistry due to their ability to mimic the natural indole structure while offering modulated physicochemical properties such as solubility and hydrogen bonding capacity. The introduction of halogen atoms at specific positions on the azaindole core provides crucial handles for further chemical modifications, typically through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. This guide focuses on the specific isomer, **5-Bromo-3-iodo-4-**

azaindole (also known as 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine), for which a CAS number and detailed experimental characterization are not readily available in the public domain.

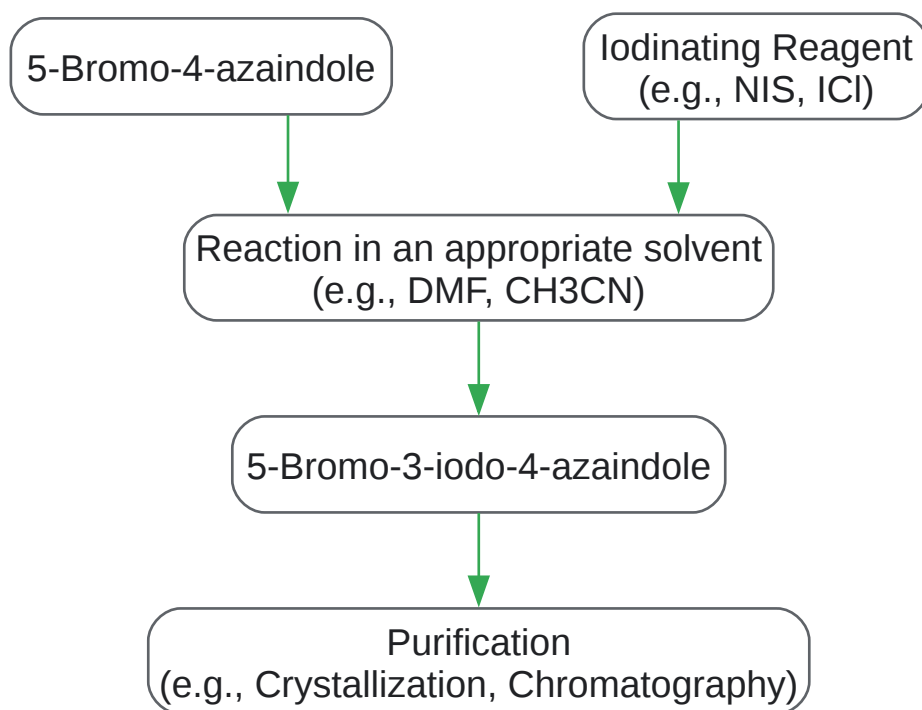
Physicochemical Properties

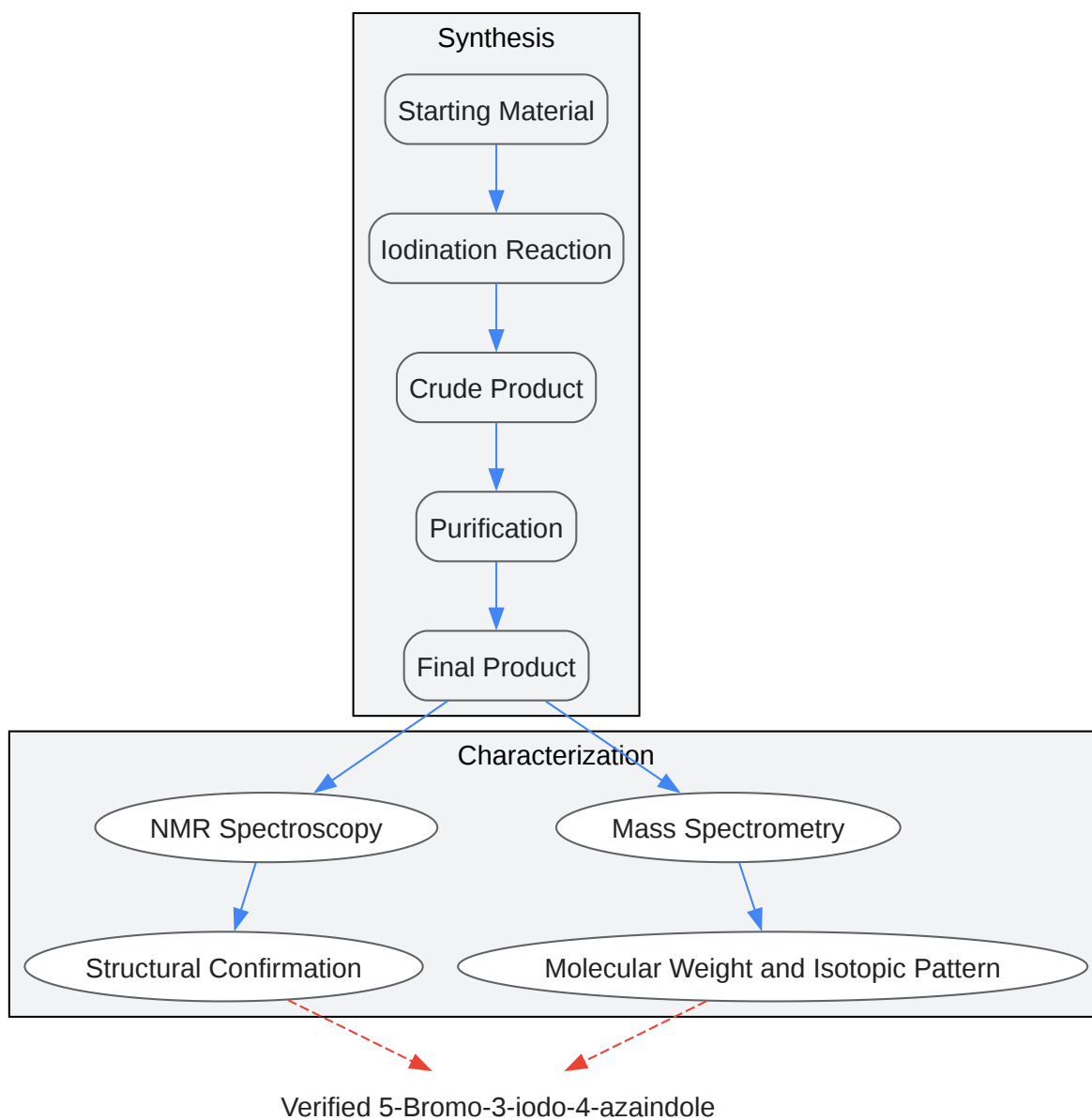
The properties of the proposed starting material, 5-Bromo-4-azaindole, are well-documented. The properties of the target compound, **5-Bromo-3-iodo-4-azaindole**, are predicted based on the structural modifications.

Property	5-Bromo-4-azaindole (Starting Material)	5-Bromo-3-iodo-4-azaindole (Predicted)
CAS Number	1000341-51-4	Not available
Molecular Formula	C ₇ H ₅ BrN ₂	C ₇ H ₄ BrIN ₂
Molecular Weight	197.03 g/mol	322.93 g/mol
Appearance	Solid	Predicted to be a solid
Purity	Commercially available	Dependent on synthesis and purification
Solubility	Soluble in organic solvents like DMSO and DMF	Predicted to be soluble in polar aprotic solvents

Proposed Synthesis

The synthesis of **5-Bromo-3-iodo-4-azaindole** can be envisioned through the direct iodination of the commercially available 5-Bromo-4-azaindole at the C3 position. The pyrrole ring of the azaindole system is electron-rich and susceptible to electrophilic substitution, with the C3 position being particularly reactive.





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